An In-depth Technical Guide to 4'-Formylbenzo-18-crown 6-Ether: Core Properties and Applications
An In-depth Technical Guide to 4'-Formylbenzo-18-crown 6-Ether: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Formylbenzo-18-crown 6-ether is a bifunctional macrocyclic polyether that synergistically combines the exceptional cation-binding capabilities of the 18-crown-6 cavity with the versatile reactivity of an aromatic aldehyde. This unique molecular architecture has established it as a pivotal building block in supramolecular chemistry and a valuable tool in the development of advanced materials, sensors, and bioconjugates. The 18-crown-6 moiety is renowned for its high affinity and selectivity for potassium ions, a property that underpins many of its applications.[1] Concurrently, the formyl group serves as a reactive handle for a myriad of chemical transformations, including oxidation, reduction, and condensation reactions, enabling the covalent linkage to other molecules or surfaces.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and key applications of 4'-Formylbenzo-18-crown 6-ether, offering a technical resource for researchers leveraging this compound in their work.
Physicochemical and Spectroscopic Profile
4'-Formylbenzo-18-crown 6-ether typically presents as a white to light yellow crystalline powder.[2][3] Its core structure integrates a benzo group into the macrocyclic 18-crown-6 ring, a modification that imparts conformational rigidity and influences its complexation behavior.[1]
Core Physicochemical Data
A consolidation of the key physical and chemical identifiers for 4'-Formylbenzo-18-crown 6-ether is presented in Table 1. It is important to note that while a melting point of 59-61 °C has been reported, other sources indicate that this value is not explicitly documented, suggesting that it may be influenced by purity.[1][4] For critical applications, experimental determination via a technique like differential scanning calorimetry (DSC) is recommended to resolve any discrepancies.[1] The compound is generally soluble in polar organic solvents such as chloroform, ethanol, and dimethylformamide.[1]
Table 1: Fundamental Properties of 4'-Formylbenzo-18-crown 6-Ether
| Property | Value | Source(s) |
| CAS Number | 60835-74-7 | [2][5] |
| Molecular Formula | C₁₇H₂₄O₇ | [2][5] |
| Molecular Weight | 340.37 g/mol | [2][5] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Melting Point | 59-61 °C (from ethanol) | [4] |
| Boiling Point (Predicted) | 506.4 ± 50.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.108 ± 0.06 g/cm³ | [4] |
| Flash Point (Predicted) | 223.138 °C | [5] |
Spectroscopic Characterization
The verification of the synthesis and purity of 4'-Formylbenzo-18-crown 6-ether relies on a suite of spectroscopic techniques. The expected characteristic signals are detailed below.
-
¹H NMR Spectroscopy: The most distinctive signal in the proton NMR spectrum is the aldehyde proton, which is expected to appear as a singlet in the downfield region of approximately δ 9.8–10.0 ppm.[1] The aromatic protons will be visible in their characteristic region, and the numerous protons of the crown ether's ethylene oxide units will present as a complex of multiplets in the δ 3.5-4.5 ppm range.
-
¹³C NMR Spectroscopy: The carbon spectrum will prominently feature the aldehyde carbonyl carbon at a chemical shift of around 190-200 ppm. The aromatic carbons and the carbons of the polyether ring will also show distinct signals.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong carbonyl (C=O) stretching vibration for the aldehyde is anticipated around 1680-1700 cm⁻¹. The C-O-C stretching of the ether linkages will produce strong bands in the fingerprint region, typically between 1050 and 1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[6]
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of 340.37.
Synthesis and Purification
The primary route for the synthesis of 4'-Formylbenzo-18-crown 6-ether is the electrophilic formylation of a benzo-18-crown-6 precursor. The Vilsmeier-Haack and the Duff reactions are commonly employed for this transformation.
Vilsmeier-Haack Formylation: Mechanism and Protocol
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring.[7][8]
Mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich benzo-18-crown-6 attacks the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product.
Figure 1: Vilsmeier-Haack Synthesis Workflow. A schematic representation of the key stages in the synthesis of 4'-Formylbenzo-18-crown 6-ether.
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve benzo-18-crown-6 in a 1:1 mixture of anhydrous chloroform and glacial acetic acid.
-
Cooling: Cool the reaction mixture to 0–5 °C using an ice bath.
-
Reagent Addition: Add the formylating agent (e.g., a pre-formed Vilsmeier reagent or by dropwise addition of POCl₃ to DMF in the reaction mixture) dropwise to the cooled solution while maintaining the temperature below 5 °C to mitigate side reactions.[1]
-
Reaction: Allow the reaction to stir at a controlled temperature for 24–48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by pouring it over crushed ice. Neutralize the mixture with a saturated sodium carbonate (Na₂CO₃) solution until the pH is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into chloroform or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
Purification by Recrystallization
The crude product obtained from the synthesis can be effectively purified by recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: A common and effective solvent system for recrystallization is a mixture of ethanol and water.[1]
-
Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until a slight turbidity persists. If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.[9][10]
Chemical Reactivity and Applications
The dual functionality of 4'-Formylbenzo-18-crown 6-ether makes it a versatile platform for a range of applications, primarily driven by the reactivity of the formyl group and the ionophoric nature of the crown ether.
Reactions of the Formyl Group
The aldehyde functionality can undergo a variety of classical organic reactions:
-
Oxidation: The formyl group can be oxidized to a carboxylic acid, yielding 4'-Carboxybenzo-18-crown-6, which is useful for creating pH-sensitive ion-binding systems.[1]
-
Reduction: Reduction of the aldehyde produces the corresponding alcohol, 4'-(Hydroxymethyl)benzo-18-crown-6.
-
Condensation Reactions: The formyl group readily reacts with amines and hydrazines to form Schiff bases and hydrazones, respectively. This reactivity is central to its use in sensor development.[1]
-
Reductive Amination: This reaction is employed for the covalent labeling of peptides and proteins, facilitating their identification by mass spectrometry.[1]
Application in Fluorescent Anion Sensing
A prominent application of 4'-Formylbenzo-18-crown 6-ether is in the construction of fluorescent chemosensors for anions. The strategy involves the condensation of the formyl group with a fluorogenic hydrazine or amine to create a sensor molecule.
Principle of Operation: The hydrazone derivative of 4'-Formylbenzo-18-crown 6-ether can act as a sensor where anion binding to the hydrazone moiety, often through hydrogen bonding, perturbs the electronic structure of the molecule, leading to a detectable change in its fluorescence properties (e.g., quenching or enhancement).[11][12]
Figure 2: Fluorescent Anion Sensor Workflow. A diagram illustrating the synthesis of a hydrazone-based sensor and its mechanism of anion detection.
Experimental Protocol: Anion Sensing via Fluorescence Titration
-
Sensor Synthesis: Synthesize the hydrazone sensor by reacting 4'-Formylbenzo-18-crown 6-ether with a suitable fluorogenic hydrazine (e.g., anthracene-9-carbohydrazide) in ethanol under reflux. Purify the product by recrystallization.
-
Stock Solutions: Prepare a stock solution of the hydrazone sensor in an appropriate organic solvent (e.g., DMSO or acetonitrile). Prepare stock solutions of various anions (as their tetrabutylammonium salts) in the same solvent.
-
Fluorescence Titration: In a cuvette, place a fixed concentration of the sensor solution. Record its initial fluorescence spectrum.
-
Data Collection: Incrementally add small aliquots of the anion stock solution to the cuvette, recording the fluorescence spectrum after each addition.
-
Analysis: Plot the change in fluorescence intensity as a function of the anion concentration to determine the binding affinity and selectivity of the sensor for different anions.[11]
Safety and Handling
4'-Formylbenzo-18-crown 6-ether is classified as a skin and eye irritant.[2] Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability and to prevent oxidation of the formyl group, storage in an amber vial under an inert atmosphere (e.g., argon) at -20°C is recommended.[1]
Conclusion
4'-Formylbenzo-18-crown 6-ether stands as a testament to the power of molecular design, offering a robust platform for innovations across various scientific disciplines. Its well-defined cation-binding properties, coupled with the synthetic versatility of the formyl group, provide researchers with a powerful tool for constructing complex supramolecular assemblies, highly selective sensors, and targeted bioconjugates. This guide has provided a detailed overview of its core properties and methodologies, aiming to facilitate its effective application in research and development.
References
-
4-Formylbenzo-18-Crown 6-Ether 98.0%(GC) | PureSynth. (URL: [Link])
-
Recrystallization. (URL: [Link])
-
4'-Formylbenzo-18-crown 6-Ether | C17H24O7 | CID 12342344 - PubChem. (URL: [Link])
-
Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (URL: [Link])
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
-
4'-Formylbenzo-18-crown 6-Ether, min 95%, 100 mg. (URL: [Link])
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
-
Table of Characteristic IR Absorptions. (URL: [Link])
-
10 - Organic Syntheses Procedure. (URL: [Link])
-
Recrystallization and Crystallization. (URL: [Link])
-
4'-FORMYLBENZO-18-CROWN 6-ETHER Two Chongqing Chemdad Co. (URL: [Link])
-
The anion recognition properties of hydrazone derivatives containing anthracene - PubMed. (URL: [Link])
-
18-crown-6 - Organic Syntheses Procedure. (URL: [Link])
-
Anion induced azo-hydrazone tautomerism for the selective colorimetric sensing of fluoride ion - PubMed. (URL: [Link])
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl - Scirp.org. (URL: [Link])
-
FT-IR spectra of a 4'-carboxybenzo-18-crown-6-ether, b crown... - ResearchGate. (URL: [Link])
-
¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6 (a1,a2);... - ResearchGate. (URL: [Link])
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4'-Formylbenzo-18-crown 6-Ether | C17H24O7 | CID 12342344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-Formylbenzo-18-crown 6-Ether 98.0+%, TCI America 500 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 4. 4'-FORMYLBENZO-18-CROWN 6-ETHER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. scbt.com [scbt.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. The anion recognition properties of hydrazone derivatives containing anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anion induced azo-hydrazone tautomerism for the selective colorimetric sensing of fluoride ion - PubMed [pubmed.ncbi.nlm.nih.gov]
